molecular formula C9H6INO2 B12343382 8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 71478-57-4

8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B12343382
CAS No.: 71478-57-4
M. Wt: 287.05 g/mol
InChI Key: CWJKKXJAXYIUCR-UHFFFAOYSA-N
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Description

8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes an oxazine ring fused with a benzene ring, with an iodine atom and a methyl group as substituents .

Preparation Methods

The synthesis of 8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid with acetic anhydride in the presence of acetic acid. This reaction forms the benzoxazinone core structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s biological activity is attributed to its ability to inhibit or activate these targets, leading to various physiological effects. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other benzoxazinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

71478-57-4

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

8-iodo-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H6INO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-4H,1H3

InChI Key

CWJKKXJAXYIUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2I)C(=O)O1

Origin of Product

United States

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